(S)-2-Methyl-CBS-oxazaborolidine

Catalog No.
S1493612
CAS No.
112022-81-8
M.F
C18H20BNO
M. Wt
277.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Methyl-CBS-oxazaborolidine

CAS Number

112022-81-8

Product Name

(S)-2-Methyl-CBS-oxazaborolidine

IUPAC Name

(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole

Molecular Formula

C18H20BNO

Molecular Weight

277.2 g/mol

InChI

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1

InChI Key

VMKAFJQFKBASMU-KRWDZBQOSA-N

SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C

Synonyms

(3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole; (S)-(-)-2-Methyl-CBS-oxazaborolidine; (S)-2-Methyl-CBS-oxazaborolidine; (S)-CBS reagent; (S)-Methyl-CBS; (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]ox

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C

(S)-2-Methyl-CBS-oxazaborolidine is a chiral oxazaborolidine compound primarily utilized in organic synthesis. It is a colorless to pale yellow liquid with a molecular formula of C₁₈H₂₀BNO and a CAS number of 112022-81-8. This compound is notable for its role as a catalyst in asymmetric synthesis, particularly in the reduction of ketones and other carbonyl compounds, facilitating the production of enantiomerically pure alcohols .

The asymmetric reduction mediated by (S)-2-Methyl-CBS-oxazaborolidine involves a Lewis acid-base interaction. The boron atom in the catalyst acts as a Lewis acid, accepting the lone pair of electrons on the ketone carbonyl oxygen. This coordination creates a chiral environment around the ketone and activates it for hydride attack. The specific orientation of the substituents on the catalyst directs the hydride from the borane reducing agent to a preferred face of the ketone, leading to the formation of a particular enantiomer of the alcohol [].

Asymmetric Catalysis

(S)-CBO functions as a chiral Lewis acid, meaning it accepts an electron pair from a Lewis base, forming a temporary bond and activating it towards subsequent reactions. The chirality of (S)-CBO allows it to selectively interact with one enantiomer of a substrate over its mirror image, leading to the formation of a specific enantiomer of the product in an asymmetric reaction. This characteristic makes (S)-CBO valuable for synthesizing optically pure compounds, crucial in various fields such as pharmaceuticals and materials science [, ].

Here are some specific examples of asymmetric reactions where (S)-CBO is employed:

  • Cyclopropanation: This reaction involves the formation of a three-membered ring (cyclopropane) on an alkene. (S)-CBO can be used to achieve enantioselective cyclopropanation with various diazo compounds as the cyclopropane source [].
  • Epoxidation: Epoxidation involves the addition of an oxygen atom across a double bond to form an epoxide. (S)-CBO can be used as a catalyst for enantioselective epoxidation with various peroxidizing agents [].
  • Radical reactions: (S)-CBO can also be employed as a catalyst for enantioselective radical reactions, such as the addition of radicals to alkenes or allenes [].

Advantages of (S)-CBO

(S)-CBO offers several advantages as a chiral Lewis acid catalyst:

  • High enantioselectivity: It can achieve high levels of enantioselectivity in various asymmetric reactions, leading to the desired enantiomer in high yield.
  • Broad substrate scope: (S)-CBO can be employed with a wide range of substrates, making it a versatile tool for organic synthesis.
  • Relatively easy to handle: Compared to some other chiral Lewis acid catalysts, (S)-CBO is relatively air and moisture stable, making it easier to handle in laboratory settings.

(S)-2-Methyl-CBS-oxazaborolidine is predominantly employed in the Corey-Bakshi-Shibata reduction, where it acts as a catalyst in the asymmetric reduction of ketones using borane or catecholborane. This reaction allows for the conversion of prochiral ketones into chiral alcohols with high enantioselectivity. The mechanism involves the formation of a boron complex with the carbonyl compound, followed by hydride transfer that results in the desired alcohol .

The synthesis of (S)-2-Methyl-CBS-oxazaborolidine typically involves several steps:

  • Formation of the Oxazaborolidine Framework: This is achieved through the reaction of boronic acids with appropriate amines or alcohols.
  • Chirality Induction: The introduction of chirality can be accomplished via resolution techniques or through asymmetric synthesis methods.
  • Purification: The final product is usually purified by distillation or chromatography to achieve high purity levels necessary for catalytic applications .

Several compounds share structural similarities or functional roles with (S)-2-Methyl-CBS-oxazaborolidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Features
(R)-CBS-oxazaborolidineChiral oxazaborolidineAsymmetric synthesisOpposite chirality
(S)-3,3-Diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaboroleRelated oxazaborolidineCatalysisDifferent substituents
(S)-B-methyloxazaborolidineChiral oxazaborolidineReductionsUsed specifically for ketone reductions
(S)-B-benzylmethyloxazaborolidineChiral oxazaborolidineAsymmetric catalysisContains benzyl group

(S)-2-Methyl-CBS-oxazaborolidine stands out due to its specific application in the Corey-Bakshi-Shibata reduction and its effectiveness at producing high yields of enantiomerically pure products under mild conditions.

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (30.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(S)-2-Methyl-CBS-oxazaborolidine

Dates

Modify: 2023-08-15

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